molecular formula C8H14O5 B12306890 3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]

3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]

Cat. No.: B12306890
M. Wt: 190.19 g/mol
InChI Key: GEMQYLVRMCCZID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirobi[tetrahydrofuran] core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5’-Trihydroxy-5’-methyl-2,3’-spirobi[tetrahydrofuran] involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The spirobi[tetrahydrofuran] structure may also interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

8-methyl-1,7-dioxaspiro[4.4]nonane-3,4,8-triol

InChI

InChI=1S/C8H14O5/c1-7(11)3-8(4-13-7)6(10)5(9)2-12-8/h5-6,9-11H,2-4H2,1H3

InChI Key

GEMQYLVRMCCZID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(C(CO2)O)O)O

Origin of Product

United States

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